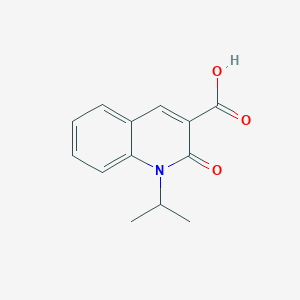

Ácido 1-isopropil-2-oxo-1,2-dihidroquinolina-3-carboxílico

Descripción general

Descripción

“1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 158577-01-6 . It has a molecular weight of 231.25 and its IUPAC name is 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .

Chemical Reactions Analysis

The specific chemical reactions involving “1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” are not detailed in the retrieved papers .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 354.8±41.0 °C and a predicted density of 1.288±0.06 g/cm3 . The compound’s pKa is predicted to be 2.35±0.20 .

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Este compuesto ha sido sintetizado y evaluado como un potente inhibidor de la enzima acetilcolinesterasa . Esta enzima juega un papel crucial en la enfermedad de Alzheimer, un trastorno mental mundial que se manifiesta con síntomas de demencia . Las carboxamidas sintetizadas mostraron una fuerte potencia en la inhibición de la acetilcolinesterasa . Por ejemplo, el compuesto 7 presentó una IC50 de 7 nM y posteriormente se evaluó mediante el modelo de pez cebra in vivo . Curiosamente, el compuesto 7 mostró una mejor recuperación de la demencia inducida por escopolamina que la del donepezil .

Síntesis de análogos de tacrina

El compuesto se ha utilizado en la síntesis de análogos de tacrina . La tacrina, un derivado de la quinolina, se usó para tratar la enfermedad de Alzheimer durante décadas, pero se descontinuó debido a su efecto secundario de hepatotoxicidad . Las 2-oxo-1,2-dihidroquinolina-3-carboxamidas sintetizadas se han caracterizado y evaluado por su actividad biológica .

Inhibición de la enzima acetilcolinesterasa

El compuesto se ha utilizado en la síntesis de nuevas 2-oxo-1,2-dihidroquinolina-3-carboxamidas, que han mostrado una fuerte potencia en la inhibición de la enzima acetilcolinesterasa . Esta enzima juega un papel importante en la hidrólisis de la acetilcolina, un proceso esencial para que la neurona postsináptica restaure su función después de la discontinuidad del impulso del nervio presináptico

Mecanismo De Acción

Target of Action

The primary target of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting nerve impulses. By preventing the breakdown of acetylcholine, the compound prolongs the action of acetylcholine, thereby enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to an increase in acetylcholine levels, enhancing nerve impulse transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .

Safety and Hazards

Propiedades

IUPAC Name |

2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCJNYSXZJNSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449298 | |

| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158577-01-6 | |

| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

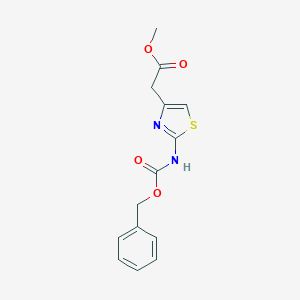

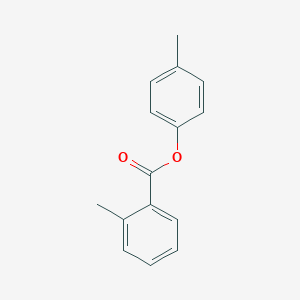

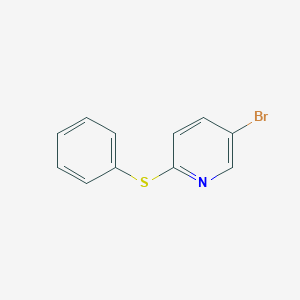

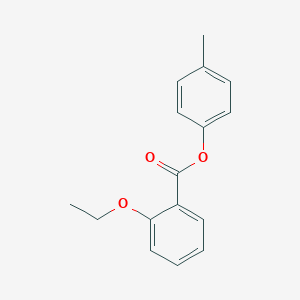

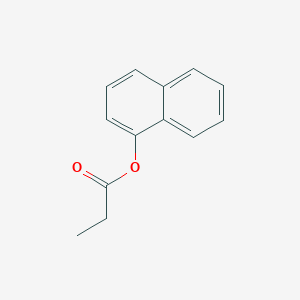

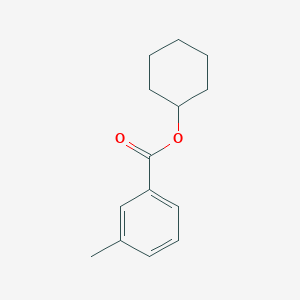

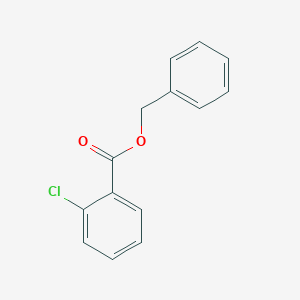

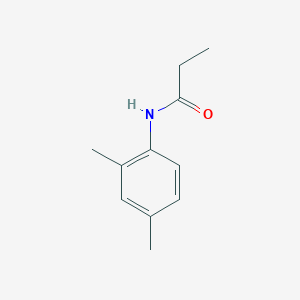

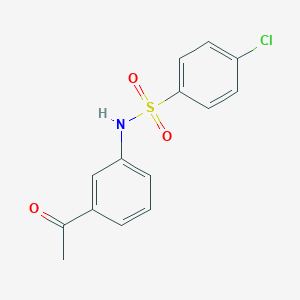

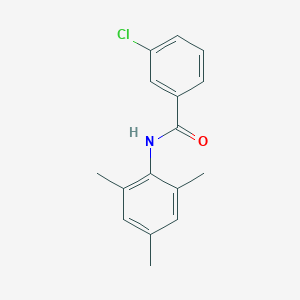

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative, as described in the research, interact with its target and what are the downstream effects?

A1: The research highlights a specific derivative of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, namely {(1S,3R,5R)-8-[(R)-2-hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide. This compound acts as a 5-HT4 receptor agonist [, ]. Activation of 5-HT4 receptors is known to modulate various signaling pathways in the central nervous system, potentially impacting learning, memory, and overall cognitive function. The research suggests this compound may increase levels of sAPPα [], a protein fragment derived from amyloid precursor protein (APP) processing. Increased sAPPα is associated with neuroprotective effects and improved cognitive function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)